molecular formula C15H17N5O4 B2680919 [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate CAS No. 1088017-28-0

[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate

Cat. No. B2680919
CAS RN: 1088017-28-0
M. Wt: 331.332
InChI Key: KDEWMPRXDLDUCT-UHFFFAOYSA-N
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Description

Triazines are a class of compounds that have been of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties .


Synthesis Analysis

Triazines can be prepared from cyanuric chloride through a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular structure of triazines is well-known and has been the subject of considerable research .


Chemical Reactions Analysis

Triazines are known to undergo a variety of chemical reactions. For example, Dimethylaminoethyl acrylate, a related compound, is known to react with bases and hydrolyze rapidly to acrylic acid and dimethylaminoethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazines can vary widely depending on their specific structure. For example, Dimethylaminoethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent, amine-like odor. It is miscible with water .

Scientific Research Applications

Herbicide Development

The compound’s structure suggests potential herbicidal activity. Researchers have explored its effects on weed control due to its triazine core, which is a common motif in herbicides. Investigating its selectivity, mode of action, and environmental impact could lead to the development of effective and eco-friendly herbicides .

Antitumor Properties

Certain 1,3,5-triazines, including derivatives of this compound, display antitumor properties. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine have been used clinically to treat lung, breast, and ovarian cancers. Further studies could explore the potential of our compound in cancer therapy .

Biological Activity Enhancement

By linking the sterically hindered pyrocatechol moiety through a 2-thioacetyl covalent bridge, researchers have created biologically active derivatives. These compounds exhibit diverse pharmacological effects, including interactions with secondary amines and γ-aminobutyric acid receptors. Investigating their specific mechanisms and potential therapeutic applications is crucial .

Agrochemicals and Crop Protection

Given its structural features, this compound might find applications in agrochemicals. Researchers could explore its use as a fungicide, insecticide, or plant growth regulator. Understanding its impact on crop health, yield, and environmental safety is essential for practical applications .

Materials Science and Organic Synthesis

The triazine scaffold is versatile in organic synthesis. Researchers can modify it to create functional materials, such as polymers, dyes, and catalysts. Investigating the reactivity of our compound and its potential applications in materials science would be valuable .

Neuropharmacology and GABA Receptors

The γ-aminobutyric acid (GABA) receptor system plays a crucial role in neurotransmission. Given the pharmacophore similarity to GABA, our compound could be relevant in neuropharmacology. Researchers might explore its interactions with GABA receptors and its potential as a modulator or therapeutic agent .

Safety and Hazards

The safety and hazards associated with triazines can also vary widely. For example, 2-AMINO-4-DIMETHYLAMINO-6-METHYL-1,3,5-TRIAZINE has several hazard statements including H315, H319, H317, H335 .

Future Directions

The future directions for research into triazines are likely to be influenced by their wide range of applications and the ongoing development of new synthetic methods .

properties

IUPAC Name

[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-20(2)15-18-12(17-14(16)19-15)8-24-13(22)9-23-11-6-4-3-5-10(11)7-21/h3-7H,8-9H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEWMPRXDLDUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)COC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate

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